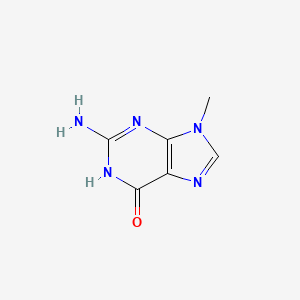

9-Methylguanine

Description

The exact mass of the compound 9-Methylguanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19065. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Methylguanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Methylguanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJNBOCAPUTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049318 | |

| Record name | 9-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5502-78-3 | |

| Record name | 9-Methylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylguanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5502-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,9-dihydro-9-methyl-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397W61ZHWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Methylguanine: Chemical Structure, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylguanine (9-MeG) is a purine (B94841) derivative of significant interest in various fields of biomedical research, including drug development and cancer studies. As an alkylated analog of guanine (B1146940), it plays a crucial role in understanding DNA damage and repair mechanisms, particularly through its interactions with enzymes like O6-alkylguanine-DNA alkyltransferase (AGT). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for 9-Methylguanine, tailored for a scientific audience. Detailed experimental protocols and visual representations of key processes are included to facilitate practical application in a research setting.

Chemical Structure and Identification

9-Methylguanine is a purine base in which a methyl group is attached to the nitrogen atom at position 9 of the guanine ring. This modification alters its chemical properties and biological interactions compared to its parent molecule, guanine.

IUPAC Name: 2-amino-9-methyl-1,9-dihydro-6H-purin-6-one[1]

CAS Number: 5502-78-3[1]

Molecular Formula: C₆H₇N₅O[1]

Canonical SMILES: CN1C=NC2=C1N=C(NC2=O)N[1]

InChI Key: UUWJNBOCAPUTBK-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of 9-Methylguanine is presented in the tables below. This data is essential for its identification, purification, and quantification.

Table 1: Physicochemical Properties of 9-Methylguanine

| Property | Value | Reference |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Light yellow powder | [2] |

| Melting Point | ≥300 °C (decomposes) | [2] |

| Boiling Point | Decomposes | N/A |

| Solubility | Soluble in water with 1% acetic acid. | [2] |

| pKa₁ (N7 protonation) | ~3.1 | N/A |

| pKa₂ (N1 deprotonation) | ~9.6 | N/A |

Table 2: Spectroscopic Data for 9-Methylguanine

| Spectroscopic Technique | Data | Reference |

| UV/Vis Spectroscopy | λmax in neutral aqueous solution: ~252 nm, ~275 nm (shoulder) | N/A |

| Molar Absorptivity (ε) | Data not readily available | |

| ¹H NMR (DMSO-d₆) | δ ~3.4 (s, 3H, N9-CH₃), ~6.5 (br s, 2H, NH₂), ~7.8 (s, 1H, C8-H), ~10.6 (br s, 1H, N1-H) | [3] |

| ¹³C NMR (DMSO-d₆) | δ ~34.5 (N9-CH₃), ~116.5 (C5), ~138.0 (C8), ~151.5 (C4), ~154.0 (C2), ~157.0 (C6) | [3] |

| Infrared (IR) Spectroscopy | Characteristic peaks (cm⁻¹): ~3300-3100 (N-H stretching), ~1700-1650 (C=O stretching), ~1600 (N-H bending), ~1550 (C=N stretching) | N/A |

| Mass Spectrometry (ESI+) | m/z 166.0723 [M+H]⁺ | [1] |

Synthesis of 9-Methylguanine

The synthesis of 9-Methylguanine can be approached through two primary routes: direct methylation of guanine or a more regioselective multi-step synthesis starting from a protected guanine derivative.

Direct Methylation of Guanine (Non-Regioselective)

Direct alkylation of guanine with a methylating agent such as dimethyl sulfate (B86663) typically yields a mixture of N7-methylguanine and N9-methylguanine, with the N7 isomer often being the major product.

Experimental Protocol:

-

Reaction Setup: In a fume hood, suspend guanine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents), to the suspension.

-

Methylation: While stirring vigorously, add dimethyl sulfate (CH₃)₂SO₄, 1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by adding water. The crude product containing a mixture of N7- and N9-methylguanine will precipitate. Filter the precipitate, wash with water, and dry under vacuum.

-

Purification: The separation of N7-methylguanine and N9-methylguanine can be achieved by fractional crystallization or column chromatography on silica (B1680970) gel or a reversed-phase column, exploiting the slight differences in their polarity.

Regioselective Synthesis from Guanosine (B1672433)

To achieve higher regioselectivity for the N9 position, a multi-step synthesis starting from the readily available and protected nucleoside, guanosine, is preferred.

Experimental Protocol:

-

Protection of Guanine: Begin with the protection of the N7 position of guanosine. This can be achieved by benzylation. Suspend guanosine in dimethyl sulfoxide (B87167) (DMSO) and add benzyl (B1604629) bromide. The reaction proceeds at room temperature.

-

Methylation at N9: The N7-protected guanosine is then methylated at the N9 position using a methylating agent like methyl iodide or dimethyl sulfate.

-

Hydrolysis of the Ribose Group: The ribose sugar is subsequently cleaved from the purine base by acid hydrolysis (e.g., with hydrochloric acid) to yield N7-benzyl-N9-methylguanine.

-

Deprotection: Finally, the benzyl protecting group at the N7 position is removed by hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to yield the desired 9-Methylguanine.

-

Purification: The final product is purified by recrystallization.

Biological Role and Signaling Pathways

9-Methylguanine and other N9-substituted guanine derivatives are of significant interest as potential inhibitors of the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). AGT plays a critical role in cellular defense against carcinogenic alkylating agents by removing alkyl groups from the O⁶ position of guanine in DNA, thus preventing mutations.

Inhibition of AGT by compounds like 9-substituted O⁶-benzylguanine derivatives can sensitize cancer cells to alkylating chemotherapeutic agents. The presence of a substituent at the N9 position of the guanine analog can influence its binding to and inactivation of the AGT protein.[4]

Experimental Workflow for Analysis

The quantification of 9-Methylguanine in biological matrices such as urine or DNA hydrolysates is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this technique.

Sample Preparation from Urine

-

Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis.

-

Internal Standard Spiking: Thaw urine samples and spike with a known concentration of an appropriate internal standard (e.g., isotopically labeled 9-Methylguanine).

-

Dilution: Dilute the urine sample with a solvent compatible with the chromatographic conditions, often acetonitrile (B52724), to precipitate proteins.[5]

-

Centrifugation: Centrifuge the diluted sample to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation from DNA

-

DNA Extraction: Isolate DNA from cells or tissues using a commercial DNA extraction kit.

-

DNA Hydrolysis: Hydrolyze the DNA to release the individual nucleobases. This can be achieved through acid hydrolysis (e.g., with formic acid) or enzymatic digestion.

-

Internal Standard Spiking: Spike the hydrolysate with a known concentration of an internal standard.

-

Solid-Phase Extraction (SPE): Clean up the sample using a solid-phase extraction cartridge (e.g., C18) to remove interfering matrix components.

-

Condition the SPE cartridge with methanol (B129727) and then water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute 9-Methylguanine with a suitable solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column or a HILIC column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: [M+H]⁺ for 9-Methylguanine (m/z 166.1).

-

Product Ions: Characteristic fragment ions are selected for quantification and qualification (e.g., m/z 149.1, 124.1).

-

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of 9-Methylguanine. The compiled data and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, toxicology, and cancer biology. The provided methodologies, from synthesis to quantitative analysis, offer a foundation for further investigation into the biological roles of 9-Methylguanine and its potential as a therapeutic target or biomarker.

References

- 1. 9-Methylguanine | C6H7N5O | CID 135403591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Methylguanine - CAS-Number 5502-78-3 - Order from Chemodex [chemodex.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Effect of DNA on the inactivation of O6-alkylguanine-DNA alkyltransferase by 9-substituted O6-benzylguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 9-Methylguanine in DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Methylguanine (9-MeG), also known as N7-methylguanine (N7-MeG), is one of the most abundant DNA adducts formed upon exposure to both endogenous and exogenous methylating agents. While not directly miscoding, its presence in DNA has profound biological consequences, primarily due to its chemical instability, which leads to the formation of mutagenic abasic sites. This guide provides a comprehensive technical overview of the formation, biological impact, cellular repair mechanisms, and analytical methodologies for 9-Methylguanine. It is designed to serve as a resource for researchers and professionals involved in oncology, toxicology, and drug development.

Formation and Chemical Instability of 9-Methylguanine

The N7 position of guanine (B1146940) is the most nucleophilic site in DNA, making it a primary target for electrophilic methylating agents. Consequently, 9-MeG can constitute 70-80% of the initial DNA adducts formed by such agents.

Endogenous Sources:

-

S-adenosylmethionine (SAM): As a universal methyl donor in numerous cellular biochemical reactions, SAM can non-enzymatically methylate DNA, leading to the formation of 9-MeG.

Exogenous Sources:

-

Environmental Carcinogens: N-nitroso compounds, found in tobacco smoke and some preserved foods, are potent methylating agents.

-

Chemotherapeutic Agents: Several alkylating agents used in cancer chemotherapy, such as dacarbazine (B1669748) and temozolomide, induce the formation of 9-MeG.

Chemical Instability and Formation of Secondary Lesions: The methylation at the N7 position introduces a positive charge into the imidazole (B134444) ring of guanine, weakening the N-glycosidic bond. This instability leads to two critical downstream events:

-

Depurination: The spontaneous cleavage of the N-glycosidic bond results in the release of the 9-MeG base, leaving an apurinic (AP) site in the DNA backbone.[1] AP sites are non-coding and can block DNA replication and transcription. If not repaired, they can lead to the insertion of an incorrect base, typically adenine, opposite the lesion, resulting in G→T transversions.

-

Imidazole Ring Opening: The positively charged imidazole ring is also susceptible to hydrolytic cleavage, leading to the formation of a formamidopyrimidine (FAPy) lesion.

Biological Consequences of 9-Methylguanine

While 9-MeG itself does not significantly distort the DNA helix or directly cause mispairing during replication, its secondary lesions are highly mutagenic and cytotoxic.[1]

-

Mutagenesis: The primary mutagenic threat from 9-MeG arises from the formation of AP sites, which can lead to point mutations.

-

Cytotoxicity: High levels of 9-MeG and the subsequent AP sites can overwhelm the cellular repair machinery, leading to replication fork collapse, double-strand breaks, and ultimately, cell death. This cytotoxic effect is exploited in cancer chemotherapy.

-

Biomarker of Exposure: Due to its high prevalence and correlation with exposure to methylating agents, 9-MeG is a valuable biomarker for assessing exposure to carcinogens and monitoring the efficacy of certain chemotherapeutic drugs.[2][3]

Cellular Repair of 9-Methylguanine

The primary mechanism for the repair of 9-MeG is the Base Excision Repair (BER) pathway.

Base Excision Repair Pathway for 9-Methylguanine

The BER pathway for 9-MeG involves a series of coordinated enzymatic steps:

-

Recognition and Excision: The pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base.

-

AP Site Incision: The resulting AP site is recognized by AP endonuclease 1 (APE1) , which cleaves the phosphodiester backbone 5' to the AP site, creating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) terminus.

-

dRP Removal and DNA Synthesis:

-

Short-patch BER: DNA polymerase β (Pol β) removes the 5'-dRP moiety and inserts a single nucleotide.

-

Long-patch BER: In some cases, a longer patch of 2-13 nucleotides is synthesized by DNA polymerases δ/ε, with the flap structure being removed by FEN1.

-

-

Ligation: The final nick in the DNA backbone is sealed by DNA ligase III (in short-patch BER) or DNA ligase I (in long-patch BER).

Below is a diagram illustrating the Base Excision Repair pathway for 9-Methylguanine.

Quantitative Data on 9-Methylguanine

The levels of 9-MeG in DNA can vary significantly depending on the tissue type, age, and exposure to methylating agents.

| Biological Sample | Condition | 9-MeG Level (adducts per 107 nucleotides) | Analytical Method | Reference |

| Human White Blood Cells | Age < 50 | 1.0 ± 0.9 | 32P-HPLC | [6] |

| Human White Blood Cells | Age > 80 | 0.8 ± 0.4 | 32P-HPLC | [6] |

| Human White Blood Cells | Dacarbazine treatment (250 mg/m2) | Dose-dependent increase | ELISA | [2] |

| Human White Blood Cells | Dacarbazine treatment (800 mg/m2) | Dose-dependent increase | ELISA | [2] |

| Rat Liver | Control (6 months old) | ~1.5 | HPLC-EC | [7] |

| Rat Liver | Control (24 months old) | ~3.0 | HPLC-EC | [7] |

| Rat Liver | Hydrazine (B178648) (10 mg/kg) | 39-45 | HPLC-EC | [8] |

| Mosquito Fish Liver | Control | 7.89 ± 1.38 (µmol/mol of guanine) | LC-MS/MS | [9] |

| Human Leukocytes | Smokers | 0.82 ± 0.51 (per 108 nucleotides) | Capillary LC-HRMS/MS | [10] |

| Human Leukocytes | Non-smokers | 0.71 ± 0.53 (per 108 nucleotides) | Capillary LC-HRMS/MS | [10] |

Experimental Protocols

Accurate quantification of 9-MeG is essential for research and clinical applications. Below are detailed methodologies for key experiments.

Quantification of 9-Methylguanine in DNA by LC-MS/MS

This is currently the gold standard for the sensitive and specific quantification of 9-MeG.

1. DNA Isolation:

-

Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit, following the manufacturer's protocol. Ensure high purity of the DNA, with an A260/A280 ratio of ~1.8.

2. DNA Hydrolysis:

-

To a known amount of DNA (e.g., 20-50 µg), add a known amount of a stable isotope-labeled internal standard (e.g., [15N5]-9-Methylguanine).

-

Perform neutral thermal hydrolysis by heating the DNA sample in a neutral buffer at 100°C for 30 minutes. This cleaves the glycosidic bond of 9-MeG, releasing the free base.[9]

3. Sample Cleanup (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute 9-MeG and the internal standard with methanol.

-

Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 9-MeG and the internal standard.[11]

- 9-MeG transition: m/z 166.0 → 149.0

- Internal Standard transition: e.g., m/z 171.0 → 154.0

5. Quantification:

-

Generate a calibration curve using known concentrations of 9-MeG standard.

-

Quantify the amount of 9-MeG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

N-methylpurine DNA Glycosylase (MPG) Activity Assay

This assay measures the ability of a cell extract or purified enzyme to excise 9-MeG from DNA.

1. Substrate Preparation:

-

Synthesize or purchase a short oligonucleotide (e.g., 30-mer) containing a single, site-specific 9-MeG.

-

Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

-

Anneal the labeled strand to its complementary strand to create a double-stranded DNA substrate.

2. Glycosylase Reaction:

-

Incubate the 32P-labeled DNA substrate with the cell extract or purified MPG enzyme in an appropriate reaction buffer at 37°C for a specified time.

3. AP Site Cleavage:

-

Stop the reaction and treat the sample with an agent that cleaves the DNA at the newly formed AP site (e.g., NaOH or APE1).

4. Product Analysis:

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled DNA fragments using a phosphorimager.

-

The amount of the cleaved product is proportional to the glycosylase activity.

5. Quantification:

-

Quantify the band intensities of the full-length substrate and the cleaved product to determine the percentage of 9-MeG excised.

Below is a workflow diagram for the quantification of 9-Methylguanine.

Role in Disease and Therapeutics

Carcinogenesis: The mutagenic potential of 9-MeG-induced AP sites links this adduct to the initiation of cancer. Chronic exposure to methylating carcinogens can lead to an accumulation of mutations in critical genes, such as tumor suppressor genes and oncogenes.

Chemotherapy: The cytotoxic properties of 9-MeG and other DNA adducts are the basis for the use of alkylating agents in cancer treatment. The efficacy of these drugs is often dependent on the tumor's DNA repair capacity. Tumors with deficient BER pathways may be more sensitive to these agents. Conversely, upregulation of the BER pathway can be a mechanism of drug resistance.

Drug Development:

-

Targeting BER: Inhibitors of key BER enzymes, such as APE1 or Pol β, are being investigated as a strategy to potentiate the effects of alkylating chemotherapeutic agents.

-

Biomarker-guided Therapy: Monitoring the levels of 9-MeG in patients undergoing chemotherapy with alkylating agents can provide a measure of drug efficacy and help in personalizing treatment regimens.

Conclusion

9-Methylguanine, while chemically simple, represents a significant threat to genomic integrity. Its high frequency of formation and inherent instability make it a major source of spontaneous and induced mutations. Understanding the mechanisms of its formation, repair, and biological consequences is crucial for elucidating the etiology of diseases such as cancer and for the development of more effective therapeutic strategies. The analytical methods detailed in this guide provide the tools necessary for researchers and clinicians to further investigate the role of 9-Methylguanine in human health and disease.

References

- 1. The marker of alkyl DNA base damage, N7-methylguanine, is associated with semen quality in men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of N7-methylguanine in DNA of white blood cells from cancer patients treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N7-Methylguanine and O(6)-methylguanine levels in DNA of white blood cells from cancer patients treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Depurination of N7-methylguanine by DNA glycosylase AlkD is dependent on the DNA backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Depurination of N7-methylguanine by DNA glycosylase AlkD is dependent on the DNA backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Determination of N7- and O6-methylguanine in rat liver DNA after oral exposure to hydrazine by use of immunochemical and electrochemical detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 9-Methylguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylguanine (9-meG) is a purine (B94841) derivative characterized by a methyl group substitution at the 9th position of the guanine (B1146940) ring. Unlike its well-studied isomers, O⁶-methylguanine and 7-methylguanine (B141273), which are significant DNA adducts arising from exposure to alkylating agents, the history and biological role of 9-methylguanine are more nuanced. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of 9-methylguanine, its biological significance, and the analytical methods developed for its study.

Discovery and Early Synthesis

The definitive first synthesis of 9-methylguanine is not explicitly documented in a single seminal paper. However, its synthesis is intrinsically linked to the foundational work on purine chemistry in the late 19th and early 20th centuries. The most prominent and versatile method for purine synthesis developed during this era was the Traube purine synthesis, first reported by the German chemist Wilhelm Traube in 1900.[1][2] This method provided a rational approach to construct the purine ring system from pyrimidine (B1678525) precursors, paving the way for the synthesis of a wide array of purine derivatives, including N-alkylated forms like 9-methylguanine.

The Traube Purine Synthesis

The Traube synthesis is a robust method for creating purine derivatives by building an imidazole (B134444) ring onto a 4,5-diaminopyrimidine.[1][2] The general pathway involves the nitrosation of a 4-aminopyrimidine (B60600) to introduce a nitroso group at the 5-position, followed by reduction to an amino group, yielding a 4,5-diaminopyrimidine. This intermediate is then cyclized with a one-carbon unit, such as formic acid or its derivatives, to form the purine ring.

To synthesize 9-methylguanine, a methyl group would be introduced at the appropriate nitrogen of the pyrimidine precursor or through direct methylation of guanine, though the latter often yields a mixture of isomers.

Direct Methylation of Guanine

Direct alkylation of guanine with a methylating agent, such as methyl iodide or dimethyl sulfate, can also produce 9-methylguanine. However, this method typically lacks regioselectivity and results in a mixture of products, including 7-methylguanine and O⁶-methylguanine, which can be challenging to separate. The N7 position of guanine is generally the most nucleophilic, making it the primary site of alkylation.

Biological Significance of 9-Methylguanine

Unlike its isomers that are well-known DNA lesions, 9-methylguanine is not considered a significant product of DNA alkylation. Instead, its primary biological relevance lies in its presence as a modified nucleoside in transfer RNA (tRNA).

9-Methylguanine in tRNA

Post-transcriptional modification of tRNA is essential for its proper structure and function. One such modification is the methylation of guanosine (B1672433) at the N1 position of the purine ring, forming 1-methylguanosine (B33566) (m¹G). In some instances, methylation can occur at the N9 position, though this is less common than other guanine methylations like m⁷G.

The enzyme responsible for the formation of 1-methylguanosine at position 9 (m¹G9) in eukaryotes and archaea is the methyltransferase Trm10.[3] Interestingly, the human mitochondrial Trm10 homolog, TRMT10C, exhibits dual specificity and can create both m¹A9 (1-methyladenosine) and m¹G9.[4]

The presence of a methyl group at the N1 or N9 position disrupts the Watson-Crick base pairing face of guanine, which can have significant implications for the local and overall structure of the tRNA molecule. These modifications are crucial for maintaining the correct three-dimensional fold of tRNA, which is necessary for its recognition by aminoacyl-tRNA synthetases and the ribosome during protein synthesis.[3][5]

Historical and Modern Analytical Methods

The development of analytical techniques to separate and identify purine derivatives was crucial for the study of 9-methylguanine and its isomers.

Early Analytical Techniques

Paper Chromatography: In the mid-20th century, paper chromatography emerged as a powerful tool for the separation of purines, pyrimidines, and nucleosides.[3][6] This technique, which separates compounds based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent), allowed for the resolution of complex mixtures of nucleic acid components. The separated compounds could then be visualized under ultraviolet (UV) light and eluted for further characterization.

UV Spectroscopy: Ultraviolet spectroscopy was another early and essential tool. Purine derivatives exhibit characteristic UV absorption spectra, and these spectra could be used to identify and quantify the separated compounds. Early studies established the UV absorption profiles for a variety of purines and pyrimidines, providing a basis for their identification.

Modern Analytical Techniques

Modern analysis of 9-methylguanine and other modified nucleosides relies on more sensitive and specific techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

HPLC-MS/MS: This powerful combination allows for the highly sensitive and specific detection and quantification of 9-methylguanine in complex biological matrices. HPLC separates the components of a mixture, and tandem mass spectrometry provides structural information and precise quantification based on the mass-to-charge ratio of the molecule and its fragments.

Toxicology of 9-Methylguanine

Direct toxicological data for 9-methylguanine is limited in the scientific literature. Most toxicological studies on methylated guanines have focused on O⁶-methylguanine and 7-methylguanine due to their roles as DNA adducts and their implications in mutagenesis and carcinogenesis.

However, the cytotoxicity of 9-methylguanine can be assessed using standard in vitro assays. The following section provides a general protocol for evaluating the cytotoxic effects of guanine analogs like 9-methylguanine.

Experimental Protocols for Cytotoxicity Assessment

Table 1: Representative IC₅₀ Values of O⁶-Methylguanine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | ~150 |

| MCF-7 | Breast Adenocarcinoma | ~200 |

| HCT116 | Colon Carcinoma | ~100 |

Note: This data for O⁶-methylguanine serves as a benchmark for comparison when evaluating the cytotoxicity of 9-methylguanine.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

-

Materials:

-

96-well plates

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium

-

9-Methylguanine stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Compound Treatment: After 24 hours, treat cells with serial dilutions of 9-methylguanine.

-

Incubation: Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

-

Protocol 2: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[7][8]

-

Principle: The assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies.

-

Procedure Outline:

-

The tester strains are exposed to various concentrations of 9-methylguanine, both with and without a metabolic activation system (S9 fraction from rat liver).

-

The bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

After incubation, the number of revertant colonies is counted.

-

A significant increase in the number of colonies compared to the negative control indicates that the substance is mutagenic.

-

Conclusion

The history of 9-methylguanine is deeply rooted in the foundational discoveries of purine chemistry. While its synthesis was made possible by early 20th-century methods like the Traube synthesis, its biological significance has been more recently elucidated, primarily in the context of tRNA modification. Unlike its isomers, 9-methylguanine is not a major DNA adduct from alkylating agents, and therefore, its toxicological profile is less understood. The experimental protocols and historical context provided in this guide offer a comprehensive resource for researchers and scientists interested in further exploring the unique chemistry and biology of this particular methylated purine.

References

- 1. Traube Purine Synthesis [drugfuture.com]

- 2. Traube purine synthesis | PPTX [slideshare.net]

- 3. tRNA m1G9 modification depends on substrate-specific RNA conformational changes induced by the methyltransferase Trm10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modification at position 9 with 1-methyladenosine is crucial for structure and function of nematode mitochondrial tRNAs lacking the entire T-arm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of 9-Methylguanine in Mutagenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylguanine (9-MeG) is a DNA adduct formed through the alkylation of the N9 position of guanine (B1146940). While less studied than other methylated guanine adducts like O6-methylguanine, 9-MeG plays a significant role in mutagenesis, primarily through the induction of abasic sites. This technical guide provides a comprehensive overview of the formation, mutagenic mechanisms, and cellular responses related to 9-Methylguanine. It includes detailed experimental protocols for its detection and the assessment of its mutagenic potential, alongside quantitative data and visual representations of the key pathways involved.

Introduction

Alkylation of DNA at the N9 position of guanine results in the formation of 9-Methylguanine. This modification is chemically unstable and readily leads to the cleavage of the N-glycosidic bond, resulting in depurination and the creation of an abasic (apurinic/apyrimidinic or AP) site.[1] AP sites are non-instructional and highly mutagenic lesions that can block DNA replication.[2] The mutagenic consequences of 9-MeG are therefore intrinsically linked to the cellular processing of these abasic sites.

Formation of 9-Methylguanine

9-Methylguanine is formed by the covalent attachment of a methyl group to the N9 position of a guanine base in DNA. This can occur upon exposure to certain alkylating agents. While the N7 position is the most frequent site of guanine alkylation, modification at the N9 position is a known, albeit less common, outcome.

Mutagenic Mechanism of 9-Methylguanine

The primary mutagenic mechanism of 9-Methylguanine is indirect and proceeds through a two-step process:

-

Depurination: The methylation at the N9 position weakens the N-glycosidic bond connecting the guanine base to the deoxyribose sugar. This instability leads to the spontaneous cleavage of this bond, releasing the 9-Methylguanine base and leaving behind an abasic site in the DNA backbone.[3]

-

Translesion Synthesis (TLS) past the Abasic Site: During DNA replication, DNA polymerases encounter the abasic site. Since the abasic site lacks templating information, specialized translesion synthesis (TLS) polymerases are recruited to bypass the lesion. These polymerases often insert a nucleotide opposite the abasic site in a non-template-directed manner. There is a strong preference for the insertion of adenine (B156593) opposite an abasic site, a phenomenon often referred to as the "A-rule".[1] This leads to G→T transversions if the original guanine was on the template strand.

Mutational Signature

The predominant mutation resulting from an abasic site is a transversion, with a notable preference for the incorporation of adenine.[1] This suggests that the mutational signature of 9-Methylguanine would be characterized by G to T transversions.

Cellular Responses to 9-Methylguanine

The formation of 9-Methylguanine and the subsequent abasic sites trigger cellular DNA damage responses, primarily the Base Excision Repair (BER) pathway.

Base Excision Repair (BER)

BER is the major pathway for the repair of abasic sites. The key steps are as follows:

-

AP Site Recognition: An AP endonuclease (APE1 in humans) recognizes the abasic site.

-

Incision: APE1 cleaves the phosphodiester backbone 5' to the abasic site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) residue.

-

DNA Synthesis and dRP Excision: DNA polymerase β (Pol β) binds to the incised site, inserts a single nucleotide complementary to the opposite strand, and removes the 5'-dRP residue through its dRP lyase activity.

-

Ligation: DNA ligase seals the remaining nick in the DNA backbone, restoring the integrity of the DNA strand.

Quantitative Data on Mutagenicity

Direct quantitative data on the mutagenicity of 9-Methylguanine is limited in the scientific literature. However, the mutagenic potential can be inferred from studies on abasic sites and other N-alkylated guanines that lead to depurination. The frequency of mutagenesis per abasic site has been estimated to be around 1 in 100 in SOS-induced bacterial cells.[2]

| Lesion | Organism/System | Mutation Frequency | Predominant Mutation Type | Reference |

| Abasic Site | E. coli (SOS-induced) | ~1 per 100 lesions | Transversions (A insertion preference) | [2] |

Experimental Protocols

Detection of 9-Methylguanine by LC-MS/MS

This protocol describes the quantification of 9-Methylguanine in DNA samples using liquid chromatography-tandem mass spectrometry.

Materials and Reagents:

-

Genomic DNA sample

-

9-Methylguanine analytical standard

-

Stable isotope-labeled 9-Methylguanine internal standard (e.g., [¹⁵N₅]-9-Methylguanine)

-

Nuclease P1

-

Alkaline Phosphatase

-

LC-MS grade water, acetonitrile, and formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

DNA Extraction and Quantification: Isolate genomic DNA from the sample of interest and accurately determine its concentration.

-

Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to the DNA sample.

-

DNA Hydrolysis:

-

Perform neutral thermal hydrolysis by heating the DNA sample at 100°C for 30 minutes to release N-alkylated purines.

-

Alternatively, perform enzymatic hydrolysis using nuclease P1 followed by alkaline phosphatase to digest the DNA into individual nucleosides.

-

-

Sample Cleanup: Use SPE cartridges to remove salts and other contaminants from the hydrolyzed sample.

-

LC-MS/MS Analysis:

-

Inject the purified sample onto a reverse-phase HPLC column to separate the analytes.

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify 9-Methylguanine and the internal standard based on their specific precursor-to-product ion transitions.

-

-

Quantification: Calculate the concentration of 9-Methylguanine in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4][5]

Ames Test for Mutagenicity Assessment

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[6][7]

Materials:

-

Salmonella typhimurium strains (e.g., TA100 for base-pair substitutions)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Histidine/biotin solution

-

9-Methylguanine test solution

-

Positive and negative controls

-

S9 fraction (for metabolic activation, if required)

Procedure:

-

Bacterial Culture: Grow an overnight culture of the selected S. typhimurium strain.

-

Plate Incorporation Assay:

-

To a tube containing molten top agar, add the bacterial culture, histidine/biotin solution, and the test solution of 9-Methylguanine at various concentrations.

-

If metabolic activation is being tested, add the S9 mix.

-

Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8][9]

Visualizations

Caption: Formation of an abasic site via depurination of 9-Methylguanine.

Caption: Mutagenesis arising from translesion synthesis past an abasic site.

References

- 1. Mutational specificity of depurination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Depurination causes mutations in SOS-induced cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-catalyzed site-specific depurination of guanine residues within gene sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. bulldog-bio.com [bulldog-bio.com]

9-Methylguanine adduct formation with alkylating agents

An In-depth Technical Guide to Guanine (B1146940) Adduct Formation by Alkylating Agents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent modification of DNA by alkylating agents is a fundamental mechanism underlying mutagenesis, carcinogenesis, and cancer chemotherapy. Guanine, being the most nucleophilic of the DNA bases, is the principal target for these agents. While multiple positions on guanine can be alkylated, modifications at the N7 and O⁶ positions are the most extensively studied due to their prevalence and profound biological consequences. Alkylation at the N9 position, which is involved in the N-glycosidic bond with deoxyribose, is also possible but typically leads to destabilization and depurination, resulting in an abasic site rather than a stable adduct. This guide provides a comprehensive technical overview of the mechanisms of guanine adduct formation, the biological ramifications of the major N7-methylguanine and O⁶-methylguanine adducts, detailed experimental protocols for their detection and quantification, and the cellular pathways that respond to this form of DNA damage.

Introduction: The Chemistry of Guanine Alkylation

Alkylating agents are electrophilic compounds that react with nucleophilic centers in biomolecules. Within DNA, the guanine base presents several nucleophilic sites, primarily the N7, O⁶, and N3 atoms. The N7 position is the most nucleophilic and, therefore, the most frequent site of alkylation for many agents, leading to the formation of N7-alkylguanine.[1] While N7-alkylguanine is the major adduct, it is the O⁶-alkylguanine lesion that is considered most mutagenic and carcinogenic.[2] Alkylation can also occur at other positions, but this guide will focus on the most significant and well-characterized guanine adducts.

The reaction mechanism of alkylating agents influences their site specificity. They are broadly classified as operating through Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms.[3][4]

-

Sₙ1 Agents: These compounds, such as N-methyl-N-nitrosourea (MNU) and temozolomide (B1682018) (TMZ), form a highly reactive carbocation intermediate that then reacts with DNA.[3][5] This mechanism favors alkylation of the more nucleophilic oxygen atoms, leading to a higher proportion of O⁶-methylguanine (O⁶-MeG).[6]

-

Sₙ2 Agents: These agents, like methyl methanesulfonate (B1217627) (MMS), transfer an alkyl group directly to the nucleophile in a single concerted step.[7] This mechanism is sterically sensitive and favors the more accessible and highly nucleophilic N7 position of guanine.

The Special Case of N9-Alkylation

The N9 position of guanine is fundamentally different from other nucleophilic sites as it is part of the N-glycosidic bond that tethers the base to the deoxyribose sugar in the DNA backbone. Alkylation at this position introduces a positive charge and destabilizes this critical bond.[8] This destabilization facilitates hydrolytic cleavage of the bond, leading to the loss of the entire guanine base, a process known as depurination . The resulting lesion is an apurinic/apyrimidinic (AP) or abasic site .

While the formation of a stable 9-methylguanine adduct within the DNA strand is not a common or persistent lesion, the resulting abasic site is highly genotoxic and mutagenic if not repaired.[1][8] Therefore, N9-alkylation is a DNA-damaging event that proceeds through a pathway of adduct formation followed by rapid decomposition to a different type of lesion.

Caption: Logical workflow of N9-guanine alkylation leading to depurination.

Major Guanine Adducts and Their Biological Significance

N7-Methylguanine (N7-MeG)

N7-MeG is the most abundant lesion formed by many simple methylating agents.[1][6] Its formation introduces a positive charge into the imidazole (B134444) ring of guanine, which can lead to two primary consequences:

-

Depurination: Similar to N9-alkylation, the positive charge on N7-MeG weakens the glycosidic bond, making it prone to hydrolysis and resulting in an abasic site.[1]

-

Imidazole Ring Opening: The adducted guanine can undergo a chemical rearrangement where the imidazole ring opens to form a stable formamidopyrimidine (Fapy) lesion. These Fapy lesions are persistent and can be more mutagenic than the original N7-MeG adduct.[1]

N7-MeG itself is not considered highly mutagenic as it does not directly disrupt Watson-Crick base pairing.[9] However, its instability and conversion to other lesions contribute to its genotoxicity.

O⁶-Methylguanine (O⁶-MeG)

Although formed in smaller quantities than N7-MeG by many agents, O⁶-MeG is a critical lesion due to its potent mutagenic and cytotoxic properties.[2][10] The methyl group at the O⁶ position interferes with the normal hydrogen bonding with cytosine. During DNA replication, DNA polymerases frequently misinsert thymine (B56734) instead of cytosine opposite O⁶-MeG.[2] If this mispair is not repaired before the next round of replication, it results in a permanent G:C to A:T transition mutation.[11]

The cytotoxicity of O⁶-MeG is primarily mediated by the Mismatch Repair (MMR) system.[12] The MMR system recognizes the O⁶-MeG:T mispair but attempts to remove the newly synthesized thymine. Since the O⁶-MeG lesion on the template strand remains, the polymerase may re-insert another thymine, leading to a futile cycle of repair.[3][11] This repeated excision and resynthesis can lead to single-strand breaks, replication fork collapse, the formation of lethal double-strand breaks, and ultimately, cell cycle arrest and apoptosis.[11][12]

References

- 1. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. f.oaes.cc [f.oaes.cc]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. biorxiv.org [biorxiv.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Exogenous O6-methylguanine inhibits adduct removal and sensitizes human cells to killing by the chemical carcinogen N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dspace.mit.edu [dspace.mit.edu]

The Enigmatic Threat: A Technical Guide to N-Methylguanine Induced DNA Damage

A Note to the Reader: This technical guide addresses the mechanisms of DNA damage induced by N-methylated guanine (B1146940) adducts. Initial inquiries into the specific mechanisms of 9-Methylguanine (9-MeG) revealed a significant gap in the publicly available scientific literature. While 9-MeG is commercially available as a research chemical, extensive studies detailing its specific interactions with DNA, the cellular responses it elicits, and its potential for cytotoxicity or mutagenicity are not readily accessible.

Therefore, to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the well-characterized and biologically significant DNA adduct, N7-methylguanine (N7-MeG) . The methylation at the N7 position of guanine is the most frequent modification caused by many alkylating agents. Where relevant, comparisons will be drawn to the highly mutagenic O6-methylguanine (O6-MeG) to provide a broader context for understanding the diverse consequences of guanine methylation. The principles and methodologies discussed herein for N7-MeG can serve as a foundational framework for investigating the potential effects of 9-MeG and other N-alkylated guanine derivatives.

Introduction: The Landscape of Guanine Alkylation

Alkylation of DNA bases is a common form of DNA damage arising from both endogenous metabolic processes and exposure to exogenous agents. The guanine base, due to its nucleophilic nature, is a primary target for alkylating agents. Methylation, the addition of a methyl group, can occur at several positions on the guanine molecule, with the N7 and O6 positions being the most extensively studied.

-

N7-methylguanine (N7-MeG): The most abundant lesion produced by many methylating agents, accounting for 70-80% of total DNA methylation.[1][2] The N7 atom is located in the major groove of the DNA double helix, making it highly accessible to electrophiles.[3]

-

O6-methylguanine (O6-MeG): A less frequent lesion (around 0.3% of total methylation) but highly mutagenic and carcinogenic.[2] Methylation at the O6 position disrupts the Watson-Crick base pairing.

-

9-Methylguanine (9-MeG): Methylation occurs at the N9 position of the purine (B94841) ring. The biological consequences of this specific modification within a DNA strand are not well-documented in the current body of scientific literature.

This guide will now delve into the detailed mechanisms of DNA damage induced by N7-methylguanine.

Formation and Chemical Stability of N7-Methylguanine

The formation of N7-MeG can be attributed to both internal and external sources:

-

Endogenous Sources: S-adenosylmethionine (SAM), the universal methyl donor in cells, can non-enzymatically methylate guanine residues in DNA.[1]

-

Exogenous Sources: A wide array of environmental chemicals and chemotherapeutic drugs are methylating agents that lead to the formation of N7-MeG. Examples include:

-

Chemotherapeutic agents: Temozolomide, dacarbazine (B1669748), and cyclophosphamide.[1][4][5]

-

Environmental carcinogens: N-nitrosamines found in tobacco smoke and some foods.[1]

-

A critical feature of the N7-MeG adduct is its chemical instability. The methylation at the N7 position introduces a positive charge into the imidazole (B134444) ring of guanine, which weakens the N-glycosidic bond connecting the base to the deoxyribose sugar.[1][6][7] This instability leads to two major secondary events:

-

Spontaneous Depurination: The weakened glycosidic bond can be hydrolyzed, leading to the release of the N7-MeG base and the formation of an apurinic/apyrimidinic (AP) site in the DNA backbone.[6][7] AP sites are non-coding lesions that can block DNA replication and are highly mutagenic if not repaired.

-

Imidazole Ring Opening: The positively charged imidazole ring is susceptible to cleavage, resulting in the formation of a more stable, but still damaging, lesion known as N-methyl-formamidopyrimidine (Fapy-G).[6]

The half-life of N7-MeG in DNA is relatively short, on the order of hours, highlighting the rapid conversion to these secondary, and often more problematic, DNA lesions.[8]

Biological Consequences of N7-Methylguanine

While N7-MeG is the most abundant methyl-guanine adduct, its direct biological impact is considered less severe than that of O6-MeG.

Effects on DNA Structure and Replication

Unlike O6-MeG, which directly alters the hydrogen bonding face of guanine, N7-methylation occurs in the major groove and does not significantly distort the DNA double helix.[9][10] Structural studies have shown that N7-MeG can still form a stable base pair with cytosine.[11][12] Consequently, N7-MeG itself is not considered a major block to DNA replication and is generally considered to be non-mutagenic or only weakly mutagenic.[6][10] Studies have shown a very low mutation frequency (<0.5%) for N7-MeG in bacterial cells.

However, the secondary lesions arising from N7-MeG are significantly more detrimental:

-

AP sites: These are potent blocks to DNA polymerases and, if bypassed by translesion synthesis (TLS) polymerases, often lead to the insertion of an incorrect base, most commonly an adenine, resulting in G to T transversions.

-

Fapy-G: This lesion is more persistent than N7-MeG and has been shown to be mutagenic, though the specific mutational signature can vary.

Cytotoxicity

The cytotoxicity of N7-MeG is primarily attributed to its secondary lesions. The formation of AP sites can lead to the accumulation of single-strand breaks during the repair process, which if overwhelmed, can result in double-strand breaks and cell death. Furthermore, recent studies have indicated that N7-MeG can react with histone proteins to form DNA-protein cross-links (DPCs), which are highly cytotoxic lesions that can block replication and transcription.[4][13] Although formed in low yield, these DPCs contribute to the overall cytotoxicity of methylating agents.[4][13]

Cellular Repair of N7-Methylguanine

Given the abundance of N7-MeG, cells have evolved efficient repair mechanisms to remove this lesion and its byproducts. The primary pathway for the repair of N7-MeG is Base Excision Repair (BER) .

The BER pathway for N7-MeG is initiated by the enzyme N-methylpurine-DNA glycosylase (MPG) , also known as alkyladenine DNA glycosylase (AAG) in humans.[7]

The steps of BER for N7-MeG are as follows:

-

Recognition and Excision: MPG recognizes the N7-MeG adduct and cleaves the N-glycosidic bond, releasing the damaged base and creating an AP site.[7]

-

AP Site Incision: An AP endonuclease, such as APE1, recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus.

-

End Processing and DNA Synthesis: DNA polymerase β (Pol β) removes the 5'-dRP moiety and fills the single-nucleotide gap by incorporating a cytosine opposite the guanine on the undamaged strand.

-

Ligation: DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

The Fapy-G lesion is also recognized and removed by the BER pathway, although other repair proteins may also be involved.

Quantitative Data on N7-Methylguanine

The following tables summarize quantitative data related to the formation and repair of N7-MeG.

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| Formation | ||||

| Relative Abundance | 70-90% of total methyl adducts | Various | Treatment with simple methylating agents | [1] |

| Endogenous Levels | ~14 adducts / 10⁷ nucleotides | Human lymphocytes (non-smokers) | Normal physiological conditions | [14] |

| Endogenous Levels | ~25 adducts / 10⁷ nucleotides | Human lymphocytes (smokers) | Smoking exposure | [14] |

| Repair | ||||

| Half-life | ~72 hours | Human white blood cells | In vivo after dacarbazine treatment | [5] |

Experimental Protocols

Accurate detection and quantification of N7-MeG and its secondary lesions are crucial for studying its biological effects. Below are outlines of common experimental protocols.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) for N7-MeG Quantification

This is a highly sensitive and specific method for quantifying N7-MeG in DNA samples.

Protocol Outline:

-

DNA Isolation: Isolate genomic DNA from cells or tissues of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

DNA Hydrolysis: Hydrolyze the DNA to release the purine bases. This is typically done by acid hydrolysis (e.g., with 0.1 M HCl at 70°C).

-

HPLC Separation: Separate the released bases using reverse-phase HPLC. A C18 column is commonly used with a mobile phase such as a phosphate buffer with a methanol (B129727) gradient.

-

Electrochemical Detection: Detect N7-MeG using an electrochemical detector set at an appropriate oxidation potential.

-

Quantification: Quantify the amount of N7-MeG by comparing the peak area to a standard curve generated with known amounts of N7-MeG.

Enzyme-Linked Immunosorbent Assay (ELISA) for N7-MeG Detection

ELISA provides a high-throughput method for detecting N7-MeG, particularly useful for screening large numbers of samples.

Protocol Outline:

-

DNA Isolation and Denaturation: Isolate and denature the genomic DNA to single strands.

-

Plate Coating: Coat microtiter plates with the denatured DNA.

-

Blocking: Block non-specific binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).

-

Primary Antibody Incubation: Incubate the plates with a primary antibody specific for N7-MeG.

-

Secondary Antibody Incubation: Wash the plates and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Substrate Addition and Detection: Add a chromogenic substrate for the enzyme and measure the resulting color change using a microplate reader.

-

Quantification: Determine the amount of N7-MeG by comparison to a standard curve of DNA with known amounts of N7-MeG.[5]

Visualizing the Pathways

The following diagrams, in DOT language, illustrate the key pathways involved in N7-MeG-induced DNA damage and repair.

Caption: Formation and consequences of N7-Methylguanine.

Caption: Base Excision Repair pathway for N7-Methylguanine.

Conclusion and Future Directions

N7-methylguanine is a ubiquitous DNA adduct whose biological significance stems primarily from its chemical instability and the formation of secondary lesions like AP sites and Fapy-G, as well as its potential to form DNA-protein cross-links. While not highly mutagenic itself, its byproducts can significantly threaten genome integrity and cell viability. The Base Excision Repair pathway provides an efficient means of removing N7-MeG and maintaining genomic stability.

The lack of detailed studies on 9-Methylguanine presents an opportunity for future research. Key questions to be addressed include:

-

Can 9-Methylguanine be incorporated into DNA, either through the action of DNA polymerases or via direct alkylation of guanine?

-

If incorporated, what is the chemical stability of the 9-MeG adduct within the DNA duplex?

-

Does 9-MeG distort the DNA helix or alter base pairing properties?

-

Is 9-MeG recognized and repaired by cellular DNA repair pathways?

-

What are the cytotoxic and mutagenic potentials of 9-MeG?

Answering these questions will require the development of specific antibodies and analytical standards for 9-MeG, as well as the synthesis of oligonucleotides containing site-specific 9-MeG adducts for in vitro and in vivo studies. The experimental frameworks and methodologies detailed in this guide for N7-MeG provide a robust starting point for such investigations. A thorough understanding of the mechanisms of DNA damage and repair for all forms of alkylated guanine is essential for advancing our knowledge of carcinogenesis and for the development of more effective and targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Quantification of Intracellular DNA–Protein Cross-Links with N7-Methyl-2′-Deoxyguanosine and Their Contribution to Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of N7-methylguanine in DNA of white blood cells from cancer patients treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of N7-methylguanine on duplex DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular criteria for mutagenesis by DNA methylation: Some computational elucidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of N7-methylation on base pairing patterns of guanine: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Landscape of O-Methylguanine in Cancer Cells: A Technical Guide

Disclaimer: This document focuses on the cytotoxic effects of O⁶-methylguanine (O⁶MeG), a well-characterized DNA lesion, due to the limited availability of specific research on the direct cytotoxicity of 9-Methylguanine in cancer cells. O⁶MeG is a critical cytotoxic lesion induced by clinically relevant methylating anticancer agents.

Executive Summary

O⁶-methylguanine (O⁶MeG) is a significant DNA adduct induced by methylating chemotherapeutic agents, such as temozolomide (B1682018) and dacarbazine. Its presence in the DNA of cancer cells triggers a cascade of cellular events, primarily culminating in apoptosis and cell cycle arrest, thereby exerting a cytotoxic effect. The sensitivity of cancer cells to O⁶MeG is critically dependent on the status of two key cellular DNA repair mechanisms: O⁶-methylguanine-DNA methyltransferase (MGMT) and the Mismatch Repair (MMR) system. This technical guide provides an in-depth overview of the mechanisms of O⁶MeG-induced cytotoxicity, quantitative data on its effects in various cancer cell lines, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action: O⁶-Methylguanine-Induced Cytotoxicity

The cytotoxic effects of O⁶-methylguanine are not direct but are a consequence of the cellular response to this DNA lesion. During DNA replication, DNA polymerase frequently mispairs O⁶MeG with thymine (B56734) instead of cytosine. This O⁶MeG:T mispair is recognized by the Mismatch Repair (MMR) system.

In MMR-proficient cells, the MMR machinery attempts to excise the mismatched thymine. However, the persistent O⁶MeG lesion in the template strand leads to a futile cycle of thymine insertion and removal. This repeated and unsuccessful repair process is thought to generate DNA double-strand breaks, which are potent triggers of apoptosis and cell cycle arrest.[1][2]

Conversely, cells deficient in MMR are often tolerant to O⁶MeG. In the absence of a functional MMR system, the O⁶MeG:T mispairs are not recognized, and the cells can proceed through the cell cycle, albeit with an increased mutation rate.

The other critical factor is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from O⁶MeG, restoring the guanine (B1146940) base. Therefore, cancer cells with high levels of MGMT expression can efficiently repair O⁶MeG lesions and are consequently more resistant to the cytotoxic effects of methylating agents.[3] Epigenetic silencing of the MGMT gene promoter is a key determinant of sensitivity to these drugs in several cancers, most notably glioblastoma.[2]

Quantitative Data: Cytotoxicity of Methylating Agents

The cytotoxic effect of O⁶-methylguanine is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the methylating agents that induce this lesion. The IC50 values are highly dependent on the cancer cell type and, most importantly, the MGMT and MMR status of the cells. The following tables summarize representative IC50 values for temozolomide (TMZ), a widely used methylating agent, in various cancer cell lines.

| Cell Line | Cancer Type | MGMT Status | MMR Status | Temozolomide IC50 (µM) | Reference(s) |

| A172 | Glioblastoma | Negative | Proficient | 14.1 ± 1.1 | [1][3] |

| LN229 | Glioblastoma | Negative | Proficient | 14.5 ± 1.1 | [1][3] |

| U87-MG | Glioblastoma | Negative | Proficient | ~100 - 123.9 | [2][4][5] |

| T98G | Glioblastoma | Positive | Proficient | ~90 - 438.3 | [2][4][5] |

| U251 | Glioblastoma | Negative | Proficient | ~100 - 240 | [2][5] |

| SF268 | Glioblastoma | Positive | Deficient | 147.2 ± 2.1 | [1][3] |

| SK-N-SH | Neuroblastoma | Positive | Deficient | 234.6 ± 2.3 | [1][3] |

| D425Med | Medulloblastoma | Deficient | Proficient | 1.7 | [6] |

| D341Med | Medulloblastoma | Proficient | Deficient | 178.2 | [6] |

| DAOY | Medulloblastoma | Proficient | Proficient | 383.8 | [6] |

| SW480 | Colorectal Cancer | Positive | Proficient | 150 | [2] |

| HT29 | Colorectal Cancer | Positive | Proficient | 150 | [2] |

| HCT116 | Colorectal Cancer | Positive | Proficient | 100 | [2] |

| 1205Lu | Melanoma | Low | Not Specified | < 100 | [7] |

| HS294T | Melanoma | Low | Not Specified | < 100 | [7] |

| A375 | Melanoma | High | Not Specified | > 100 | [7] |

| SK-MEL-28 | Melanoma | High | Not Specified | > 100 | [7] |

Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used. The data presented here are for comparative purposes.

Signaling Pathways in O⁶-Methylguanine-Induced Cytotoxicity

The induction of apoptosis and cell cycle arrest by O⁶-methylguanine involves the activation of complex intracellular signaling pathways.

O⁶-Methylguanine-Induced Apoptosis

The apoptotic cascade initiated by O⁶MeG-induced DNA double-strand breaks is often mediated by the intrinsic (mitochondrial) pathway. This involves the activation of ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn phosphorylate downstream targets like p53 and Chk1/Chk2. Activation of p53 can lead to the upregulation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and downregulation of anti-apoptotic members (e.g., Bcl-2). This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death. In some p53-proficient cancer cells, the extrinsic (death receptor) pathway involving Fas/CD95/Apo-1 can also be activated.[2]

O⁶-Methylguanine-Induced Cell Cycle Arrest

In addition to apoptosis, the DNA damage response triggered by O⁶-methylguanine can also lead to cell cycle arrest, providing time for DNA repair. The activation of ATM/ATR and their downstream effectors, Chk1 and Chk2, plays a central role in this process. These checkpoint kinases can inhibit the activity of Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to arrest at the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of O⁶-methylguanine-inducing agents.

References

- 1. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temozolomide combined with ipilimumab plus nivolumab enhances T cell killing of MGMT-expressing, MSS colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mismatch repair deficiency: a temozolomide resistance factor in medulloblastoma cell lines that is uncommon in primary medulloblastoma tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Structural Analysis of 9-Methylguanine Containing DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylation of DNA at the N9 position of guanine (B1146940) (9-Methylguanine, 9-MeG) represents a class of DNA adducts that, while less common than N7- or O6-methylguanine, warrants investigation due to its potential to influence DNA structure and cellular processes. This technical guide provides a comprehensive overview of the structural analysis of 9-MeG containing DNA. It details the formation of this lesion, its potential biological ramifications, and the experimental and computational methodologies employed for its characterization. Given the limited direct experimental data on 9-MeG within a DNA duplex, this guide draws upon the well-established knowledge of the closely related N7-methylguanine (N7-MeG) lesion to infer and propose the likely structural and biological consequences of N9-methylation. Detailed protocols for the synthesis of 9-MeG-containing oligonucleotides, as well as for their analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Molecular Dynamics (MD) simulations, are provided to facilitate further research in this area.